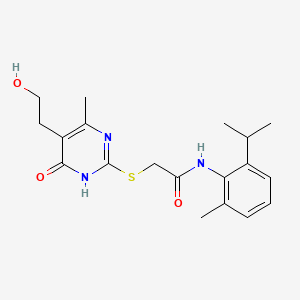![molecular formula C25H21N3O3 B5990118 3-MORPHOLINO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B5990118.png)
3-MORPHOLINO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-MORPHOLINO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-MORPHOLINO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of appropriate precursors under controlled conditions. For instance, the reaction of 5-(N-pyridinia)anthra[1,9-cd]isoxazol-6-one chloride with primary aliphatic amines in methanol can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as metal-free synthetic routes, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-MORPHOLINO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholino or toluidino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-MORPHOLINO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3-MORPHOLINO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE exerts its effects involves interaction with specific molecular targets. For instance, as a GABA uptake inhibitor, it binds to the GABA transporter, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft . This action can modulate neuronal excitability and has potential therapeutic applications in neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
- 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
Uniqueness
Compared to similar compounds, 3-MORPHOLINO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the anthra[1,9-cd]isoxazole core imparts specific electronic characteristics, making it a valuable scaffold in drug design and material science .
Propiedades
IUPAC Name |
10-(4-methylanilino)-12-morpholin-4-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-15-6-8-16(9-7-15)26-19-14-20(28-10-12-30-13-11-28)23-22-21(19)24(29)17-4-2-3-5-18(17)25(22)31-27-23/h2-9,14,26H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHMOZPLHGFKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B5990052.png)
![ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B5990060.png)
![[3-(3,4-dimethylanilino)piperidin-1-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone](/img/structure/B5990070.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(2-thienyl)butanamide](/img/structure/B5990097.png)

![7-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5990105.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B5990110.png)
![9-(3-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5990123.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5990125.png)
![methyl 4-chloro-3-[(E)-hydroxyiminomethyl]-4-(4-methylphenyl)but-3-enoate](/img/structure/B5990141.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B5990142.png)
![6,8-Dimethyl-3-[(1-methyl-5-oxopyrrolidin-2-yl)methyl]quinazolin-4-one](/img/structure/B5990148.png)
